molecular formula C9H19NO2 B562052 N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine CAS No. 65960-33-0

N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine

Cat. No.: B562052
CAS No.: 65960-33-0
M. Wt: 173.256
InChI Key: MTQFEODULLSTRO-UHFFFAOYSA-N
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Description

N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine: is an organic compound that features both an amine group and a dioxolane ring The presence of these functional groups influences its reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine typically involves the reaction of ethylamine with a precursor containing the dioxolane ring. One common method includes the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring, followed by subsequent reactions to introduce the ethylamine group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of catalysts and optimized reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

    Reduction: Reduction reactions can target the dioxolane ring, potentially leading to ring-opening and formation of simpler alcohols.

    Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminium hydride can be used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of N-ethyl-(3-(2-methyl-[1,3]dioxolan-2-yl)propyl)amine oxides.

    Reduction: Formation of alcohols from the ring-opening of the dioxolane ring.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis due to its functional groups.
  • Employed in the synthesis of more complex molecules.

Biology:

  • Potential applications in studying biological pathways involving amine-containing compounds.

Medicine:

  • Investigated for its potential pharmacological properties, although specific applications are still under research.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine involves its interaction with molecular targets through its amine and dioxolane functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the dioxolane ring can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

  • Ethyl 3-(2-methyl-[1,3]dioxolan-2-yl)propanoate
  • Ethyl 2-methyl-1,3-dioxolane-2-acetate
  • 2-Ethyl-2-methyl-1,3-dioxolane

Comparison:

Properties

IUPAC Name

N-ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-10-6-4-5-9(2)11-7-8-12-9/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQFEODULLSTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC1(OCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652585
Record name N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65960-33-0
Record name N-Ethyl-2-methyl-1,3-dioxolane-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65960-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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